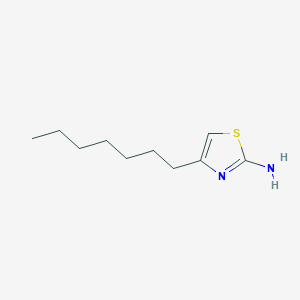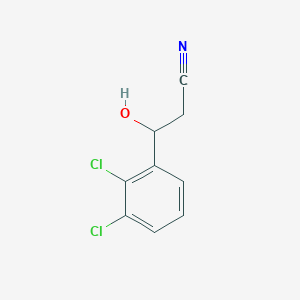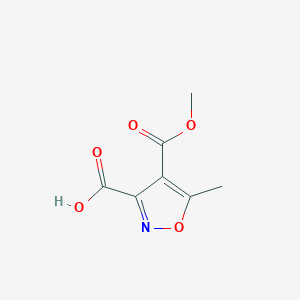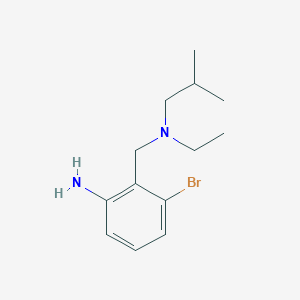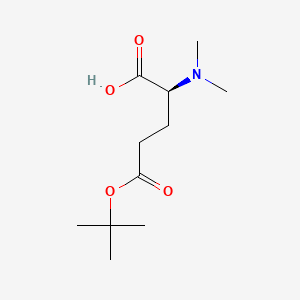![molecular formula C9H12Cl2N4 B13547020 1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride is a compound that features both pyridine and imidazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride typically involves the cyclocondensation of pyridine and imidazole derivatives. Common synthetic methodologies include cycloaddition, oxidative cyclization, and transannulation reactions . These reactions are often carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: This compound shares a similar structure but lacks the methanamine group.
Imidazo[1,2-a]pyridine: Another related compound with a fused imidazole and pyridine ring system.
Uniqueness
1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its dual presence of pyridine and imidazole rings makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H12Cl2N4 |
|---|---|
分子量 |
247.12 g/mol |
IUPAC名 |
(5-pyridin-2-yl-1H-imidazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10N4.2ClH/c10-5-9-12-6-8(13-9)7-3-1-2-4-11-7;;/h1-4,6H,5,10H2,(H,12,13);2*1H |
InChIキー |
JIAWZTHMYIJJNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CN=C(N2)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


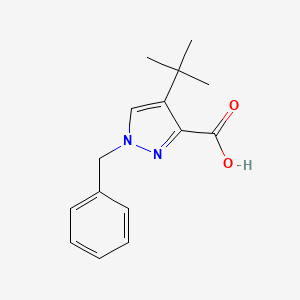
![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
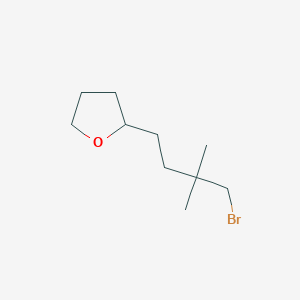
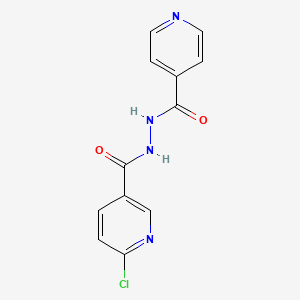
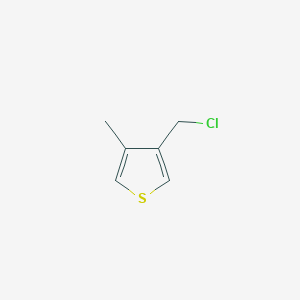

![1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13546995.png)
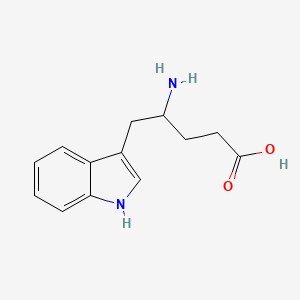
![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)
